molecular formula C14H21ClN2O3 B2376179 Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate CAS No. 438481-30-2

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate

Cat. No.: B2376179
CAS No.: 438481-30-2
M. Wt: 300.78
InChI Key: DOTDFHAVNYPCSI-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features an adamantane core, which is a highly stable and rigid structure, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate typically involves the reaction of 3-chloro-1-adamantylamine with methyl 2-bromoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core, using reagents such as sodium azide or sodium methoxide.

Scientific Research Applications

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its unique structure and stability.

    Industry: It is used in the production of high-performance polymers and other advanced materials due to its rigid and stable adamantane core.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate involves its interaction with specific molecular targets. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, making it a candidate for drug development .

Comparison with Similar Compounds

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral properties, particularly against influenza.

    Rimantadine: Another antiviral compound with a similar structure to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3/c1-20-11(18)7-16-12(19)17-14-5-9-2-10(6-14)4-13(15,3-9)8-14/h9-10H,2-8H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTDFHAVNYPCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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